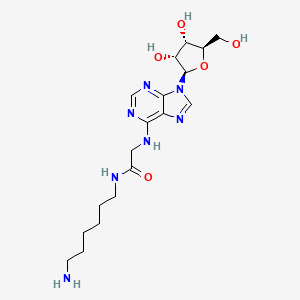

N-(6-Aminohexyl)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)acetamide

Description

N-(6-Aminohexyl)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)acetamide is an adenosine derivative featuring a purine base conjugated to a ribose-like tetrahydrofuran moiety. Key structural elements include:

- Purine Core: The 9H-purin-6-yl group serves as the nucleobase, analogous to adenine in adenosine.

- N6 Substituent: A 2-acetamido group is attached to the purine’s 6-position, further linked to a 6-aminohexyl chain. This aliphatic chain introduces a primary amine, enhancing solubility and enabling conjugation or multivalent interactions .

This compound is hypothesized to target adenosine receptors (ARs) or enzymes involved in nucleotide metabolism, with structural modifications designed to optimize binding affinity and pharmacokinetics.

Properties

CAS No. |

88123-03-9 |

|---|---|

Molecular Formula |

C18H29N7O5 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-(6-aminohexyl)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]acetamide |

InChI |

InChI=1S/C18H29N7O5/c19-5-3-1-2-4-6-20-12(27)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(29)14(28)11(8-26)30-18/h9-11,14-15,18,26,28-29H,1-8,19H2,(H,20,27)(H,21,22,23)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

LALUHJOWIKDRQY-XKLVTHTNSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCC(=O)NCCCCCCN |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCC(=O)NCCCCCCN |

Origin of Product |

United States |

Biological Activity

N-(6-Aminohexyl)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)acetamide, commonly referred to as Adac , is a synthetic compound with significant biological activity. This compound is a derivative of adenosine and has been studied for its potential therapeutic applications, particularly in the modulation of various biological pathways.

- Molecular Formula : C28H32N8O6

- Molecular Weight : 576.6 g/mol

- IUPAC Name : N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide

- Solubility : Soluble in 0.1 M acetic acid at 12 mM concentration

Adac exhibits its biological effects primarily through interactions with adenosine receptors. These receptors play crucial roles in various physiological processes including neurotransmission, immune response modulation, and cellular signaling pathways. Studies have shown that Adac can act as an agonist or antagonist depending on the receptor subtype and the cellular context.

Pharmacological Effects

- Neuroprotective Effects : Research indicates that Adac may provide neuroprotective benefits in models of neurodegenerative diseases by modulating adenosine receptor activity, which can influence neuronal survival and reduce inflammation.

- Anti-inflammatory Properties : Adac has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions.

- Antitumor Activity : Preliminary studies indicate that Adac may inhibit tumor cell proliferation through the induction of apoptosis and modulation of cell cycle progression.

Neuroprotection in Animal Models

A study conducted on rodent models of Alzheimer's disease demonstrated that administration of Adac resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to enhanced adenosine receptor signaling leading to increased neurogenesis and synaptic plasticity .

Inhibition of Cancer Cell Growth

In vitro studies using human cancer cell lines showed that Adac significantly reduced cell viability and induced apoptosis. The IC50 values varied among different cancer types but were generally within the low micromolar range, indicating potent activity .

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Neuroprotection | Improved cognitive function | |

| Anti-inflammatory | Inhibition of cytokines | |

| Antitumor | Reduced cell viability |

Safety Profile

Adac has a safety profile that warrants further investigation. Initial toxicity studies indicate mild cytotoxicity at high concentrations but further studies are needed to determine the therapeutic window and long-term effects.

Scientific Research Applications

Biochemical Research

N-(6-Aminohexyl)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)acetamide has been studied for its role as an adenosine receptor agonist. Its structural similarity to adenosine allows it to interact with adenosine receptors, which are implicated in various physiological processes such as sleep regulation and cardiovascular function.

Case Study: Adenosine Receptor Modulation

A study demonstrated that this compound effectively modulates the activity of A1 and A2A adenosine receptors in vitro. The findings suggest potential therapeutic applications in treating conditions like heart disease and neurological disorders .

Pharmacological Applications

This compound is being explored for its potential use in drug development. Its unique structure allows for modifications that can enhance its efficacy and selectivity for specific biological targets.

Data Table: Pharmacological Properties

| Property | Description |

|---|---|

| Target Receptors | A1, A2A Adenosine Receptors |

| Potential Uses | Cardiovascular drugs, Neuroprotective agents |

| Efficacy | High affinity for target receptors |

Molecular Biology Studies

In molecular biology, this compound is utilized in the study of cellular signaling pathways.

Application Example: Signal Transduction

Research indicates that this compound can influence intracellular signaling cascades related to cell proliferation and apoptosis. These properties make it a candidate for further investigation in cancer research .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

-

Purine ring (positions 6 and 8 susceptible to substitution)

-

Ribose-like tetrahydrofuran (hydroxyl groups at C3' and C4')

-

Aminohexyl-acetamide side chain (primary amine and amide bonds)

Substitution at the Purine Ring

The amino group at position 6 of the purine ring is introduced via nucleophilic substitution. For example:

-

Chloro-to-amino displacement : Replacing a chloro group (at C6) with an amine under basic conditions (e.g., NH₃ in ethanol) .

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Chlorinated purine derivative | NH₃, ethanol, 60°C, 24h | Amino-substituted purine analog |

Amide Bond Formation

The aminohexyl side chain enables conjugation via carbodiimide-mediated coupling (e.g., EDC/NHS):

| Reaction Components | Conditions | Product | Reference |

|---|---|---|---|

| Aminohexyl compound + NHS-ester | pH 7.4, RT, 2h | Fluorescently labeled conjugate |

Oxidation of Ribose Hydroxyls

The C3' and C4' hydroxyl groups on the tetrahydrofuran ring can undergo oxidation:

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Vicinal diol-containing ribose | NaIO₄, H₂O, 4°C, 1h | Dialdehyde intermediate |

Reductive Amination

The primary amine on the aminohexyl chain reacts with aldehydes/ketones:

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Aminohexyl compound + aldehyde | NaBH₃CN, MeOH, RT, 12h | Secondary amine conjugate |

Protection-Deprotection Sequences

-

Hydroxyl protection : Acetylation of ribose hydroxyls using acetic anhydride .

-

Amine protection : Boc-group installation on the aminohexyl chain .

| Step | Reaction | Conditions | Reference |

|---|---|---|---|

| 1 | Ribose hydroxyl acetylation | Ac₂O, pyridine, RT, 4h | |

| 2 | Boc-protection of amine | Boc₂O, DCM, RT, 2h |

Stability Considerations

-

pH sensitivity : The glycosidic bond between purine and ribose hydrolyzes under acidic conditions (e.g., pH < 3) .

-

Thermal degradation : Amide bonds may hydrolyze at >80°C in aqueous solutions .

Biological Interactions

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below compares the target compound with structurally related analogs:

Key Observations :

- N6 Position: The target compound’s 6-aminohexyl-acetamide substituent is distinct from bulky aryl (e.g., 4-methylbenzyl in ) or heterocyclic groups. This linear aliphatic chain may reduce steric hindrance, improving fit in AR binding pockets .

- Sugar Modifications: Unlike compounds with sulfamoyl () or phosphate groups (), the target retains a natural ribose-like structure, likely preserving adenosine-like pharmacokinetics.

- Multivalency: The aminohexyl chain’s primary amine enables conjugation (e.g., to dendrimers or proteins), a strategy used in to enhance receptor avidity.

Pharmacokinetic Advantages

- The primary amine allows for pH-dependent charge modulation, aiding tissue penetration .

Q & A

Q. Key Validation Metrics :

- NMR Spectroscopy : Confirms regioselectivity (e.g., purine C6 vs. C2 substitution) and sugar moiety stereochemistry.

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight and detects side products .

How can regioselective modification of the purine core improve target binding affinity?

Advanced Research Focus

Regioselective functionalization at the purine C6 position (vs. C2) is critical for receptor interaction. Strategies include:

- Directed Amination : Use of steric or electronic directing groups (e.g., chloro substituents) to favor nucleophilic attack at C6 .

- Multivalent Conjugation : Dendrimer or polymer conjugates enhance adenosine receptor selectivity by leveraging spatial arrangement, as shown in A3 receptor studies .

- Molecular Dynamics (MD) Simulations : Tools like UCSF Chimera predict binding modes and guide rational modifications (e.g., optimizing aminohexyl chain length for receptor docking) .

What analytical techniques are critical for structural elucidation and purity assessment?

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR resolve sugar puckering (e.g., ribose vs. deoxyribose) and confirm acetamide linkage integrity .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns and validates molecular formula (e.g., CHNO vs. analogs) .

- HPLC-PDA : Detects UV-active impurities (>95% purity threshold for biological assays) .

How should researchers address discrepancies in biological activity data across experimental models?

Advanced Research Focus

Contradictions (e.g., in vitro vs. in vivo efficacy) require:

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., ATP depletion protocols for kinase assays).

- Metabolic Stability Analysis : Assess hepatic microsomal degradation to identify rapid metabolization as a confounding factor .

- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and S-GTPγS assays (functional activity) .

How can computational tools guide the design of modified nucleosides?

Q. Advanced Research Focus

- Molecular Docking : UCSF Chimera or AutoDock predicts binding poses with target enzymes (e.g., PqsA in P. aeruginosa biofilm formation) .

- Ligand Efficiency Metrics : Calculate binding energy per heavy atom to prioritize derivatives with optimal activity-to-molecular weight ratios .

- Free Energy Perturbation (FEP) : Quantifies the impact of aminohexyl chain elongation on binding entropy/enthalpy .

What in vitro assays are standard for evaluating nucleoside analog activity?

Q. Basic Research Focus

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., viral polymerases) using radiolabeled substrates (H-CTP) .

- Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus) .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

What challenges arise in synthesizing multivalent conjugates, and how are they overcome?

Q. Advanced Research Focus

- Solubility Issues : Hydrophobic dendrimer cores may precipitate intermediates. Use polar aprotic solvents (DMF/DMSO) with sonication .

- Characterization Complexity : SEC-MALS (Size Exclusion Chromatography-Multi-Angle Light Scattering) determines conjugate size and polydispersity .

- Bioactivity Validation : Surface plasmon resonance (SPR) quantifies avidity effects in receptor-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.